Cas no 110522-74-2 (2'-Deoxy-N6-phenoxyacetyladenosine)

110522-74-2 structure
Nombre del producto:2'-Deoxy-N6-phenoxyacetyladenosine
2'-Deoxy-N6-phenoxyacetyladenosine Propiedades químicas y físicas
Nombre e identificación
-
- Adenosine,2'-deoxy-N-(phenoxyacetyl)- (9CI)
- 2'-Deoxy-N6-phenoxyacetyladenosine
- N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
- N-PHENOXYACETYL-2’-DEOXYADENOSINE
- N6-phenoxyacetyl-2'-deoxyadenosine
- N-phenoxyacetyl-2'-deoxyadenosine
- 2'-Deoxy-N-(phenoxyacetyl)adenosine
- PAc-2'-dA
- pheac-deoxyadenosine
- N6-PHEAC-DEOXYADENOSINE
- N6-PHENOXACETYL-2'-DEOXYADENOSINE
- N6-Phenoxyacetyl-2′-deoxyadenosine
- N-(Phenoxyacetyl)-2'-deoxyadenosine
- N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxyMethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetaMide
- n6-phenoxyacetyldeoxyadenosine
- 6-n-phenoxyacetyldeoxyadenosine
- 2-DEOXY-N6-PHENOXYACETYLADENOSINE
- AK153069
- AX8142880
- A855510
- SCHEMBL7035979
- N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}-2-phenoxyacetamide
- HWSKJANFAKYDDL-GZBFAFLISA-N
- AC-32159
- J-700289
- DTXSID50441262
- 110522-74-2
- F13430
- DA-69775
-
- MDL: MFCD00058444
- Renchi: 1S/C18H19N5O5/c24-7-13-12(25)6-15(28-13)23-10-21-16-17(19-9-20-18(16)23)22-14(26)8-27-11-4-2-1-3-5-11/h1-5,9-10,12-13,15,24-25H,6-8H2,(H,19,20,22,26)/t12-,13+,15+/m0/s1
- Clave inchi: HWSKJANFAKYDDL-GZBFAFLISA-N
- Sonrisas: O1[C@]([H])(C([H])([H])O[H])[C@]([H])(C([H])([H])[C@]1([H])N1C([H])=NC2=C(N([H])C(C([H])([H])OC3C([H])=C([H])C([H])=C([H])C=3[H])=O)N=C([H])N=C12)O[H]
Atributos calculados
- Calidad precisa: 385.13900
- Masa isotópica única: 385.13861872g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 6
- Complejidad: 535
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.3
- Superficie del Polo topológico: 132
Propiedades experimentales
- Denso: 1.58±0.1 g/cm3 (20 ºC 760 Torr),
- Disolución: Almost insoluble (0.096 g/l) (25 º C),
- PSA: 131.62000
- Logp: 0.55750
2'-Deoxy-N6-phenoxyacetyladenosine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-283488A-500mg |
2'-Deoxy-N6-phenoxyacetyladenosine, |
110522-74-2 | 500mg |
¥2256.00 | 2023-09-05 | ||
Alichem | A159003288-1g |
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide |
110522-74-2 | 95% | 1g |
$524.70 | 2023-09-04 | |
Ambeed | A951072-1g |
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide |
110522-74-2 | 95% | 1g |
$510.0 | 2024-04-26 | |
abcr | AB314031-500mg |
N6-Pheac-deoxyadenosine; . |
110522-74-2 | 500mg |
€1981.20 | 2025-02-19 | ||
Alichem | A159003288-250mg |
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide |
110522-74-2 | 95% | 250mg |
$263.22 | 2023-09-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283488A-500 mg |
2'-Deoxy-N6-phenoxyacetyladenosine, |
110522-74-2 | 500MG |
¥2,256.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-283488-250 mg |
2'-Deoxy-N6-phenoxyacetyladenosine, |
110522-74-2 | 250MG |
¥1,504.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N929968-1g |
N6-Phenoxyacetyl-2'-deoxyadenosine |
110522-74-2 | 95% | 1g |
¥3,118.50 | 2022-09-28 | |
Chemenu | CM138706-1g |
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide |
110522-74-2 | 95% | 1g |
$574 | 2023-03-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283488-250mg |
2'-Deoxy-N6-phenoxyacetyladenosine, |
110522-74-2 | 250mg |
¥1504.00 | 2023-09-05 |
2'-Deoxy-N6-phenoxyacetyladenosine Literatura relevante
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
110522-74-2 (2'-Deoxy-N6-phenoxyacetyladenosine) Productos relacionados
- 119824-65-6(N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide)
- 2580182-03-0(1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid)
- 2171613-33-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid)
- 68181-03-3(3-phenyl-N'-(1E)-phenylmethylidenepropanehydrazide)
- 2034619-12-8(2-(4-methoxy-3-methylphenyl)-1-3-(pyridin-4-yloxy)piperidin-1-ylethan-1-one)
- 1216542-16-3(1-(adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride)
- 1224698-12-7((R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one)
- 393831-12-4(1-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide)
- 1534056-90-0(3-amino-3-2-(propan-2-yl)-1,3-thiazol-4-ylpropanoic acid)
- 2249153-88-4(1-(thiophene-2-carbonyl)piperidin-4-ylmethanesulfonyl fluoride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:110522-74-2)2'-Deoxy-N6-phenoxyacetyladenosine

Pureza:99%
Cantidad:1g
Precio ($):459.0